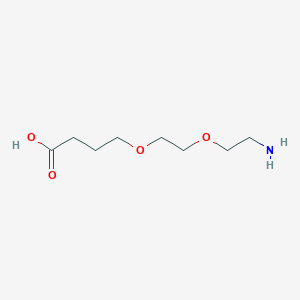

Amino-PEG2-(CH2)3CO2H

描述

Amino-PEG2-(CH2)3CO2H is a polyethylene glycol (PEG) derivative containing an amino group and a terminal carboxylic acid group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a versatile compound for various applications. The amino group is reactive with carboxylic acids, activated NHS ester, and carbonyls (ketone, aldehyde), while the terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

准备方法

Synthetic Routes and Reaction Conditions

Amino-PEG2-(CH2)3CO2H can be synthesized through a series of chemical reactions involving the functionalization of PEG chains. The process typically involves the following steps:

Activation of PEG: The PEG chain is activated using reagents such as tosyl chloride or mesyl chloride to introduce reactive groups.

Amination: The activated PEG is then reacted with an amine source to introduce the amino group.

Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid group using reagents like succinic anhydride

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process includes:

Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to consistent product quality.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity levels

化学反应分析

Types of Reactions

Amino-PEG2-(CH2)3CO2H undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with carboxylic acids, activated NHS esters, and carbonyl compounds.

Amide Bond Formation: The terminal carboxylic acid group reacts with primary amines in the presence of activators like EDC or DCC to form stable amide bonds

Common Reagents and Conditions

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used as a coupling agent for amide bond formation.

DCC (Dicyclohexylcarbodiimide): Another coupling agent for amide bond formation.

NHS (N-Hydroxysuccinimide): Often used in combination with EDC to improve coupling efficiency

Major Products Formed

Amide Derivatives: Formed through the reaction of the amino group with carboxylic acids.

PEGylated Compounds: Resulting from the conjugation of PEG chains to various biomolecules

科学研究应用

Chemistry

Linker for Biomolecule Conjugation

- Amino-PEG2-(CH2)3CO2H serves as an effective linker for the conjugation of biomolecules. Its amino group can react with carboxylic acids or activated esters to form stable amide bonds, facilitating the study of protein-protein interactions and creating complex biomolecular structures .

Reactivity Profile

- The compound can participate in nucleophilic substitution reactions, allowing it to be utilized in synthesizing various derivatives. Common reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide) are often employed to activate the carboxylic acid for coupling reactions .

Biology

Protein Modification

- In biological applications, this compound is used to modify proteins and peptides, enhancing their stability and solubility in aqueous environments. This modification is crucial for improving the pharmacokinetic properties of therapeutic proteins .

Drug Delivery Systems

- The compound is integral in developing drug delivery systems, where it acts as a carrier that improves the solubility and bioavailability of hydrophobic drugs. Its PEG component offers biocompatibility, making it suitable for use in vivo .

Medicine

PEGylated Drugs

- This compound is widely used in the formulation of PEGylated drugs. These drugs exhibit improved pharmacokinetics, reduced immunogenicity, and enhanced therapeutic efficacy due to the extended circulation time in the bloodstream .

Antibody-Drug Conjugates (ADCs)

- The compound functions as a non-cleavable linker in antibody-drug conjugates, allowing for targeted delivery of cytotoxic agents to cancer cells while minimizing systemic toxicity. This application is critical in developing more effective cancer therapies .

Industrial Applications

Cosmetics and Pharmaceuticals

- In industrial settings, this compound is utilized in formulating cosmetic products and pharmaceuticals. Its ability to improve product stability and performance makes it a valuable ingredient in various formulations .

Case Studies

-

Bioconjugation Techniques :

- Research has demonstrated the successful use of this compound for bioconjugation with antibodies, resulting in enhanced targeting capabilities against specific cancer markers.

-

Therapeutic Protein Stability :

- A study highlighted the modification of therapeutic proteins with this compound, showing significant improvements in solubility and stability under physiological conditions.

-

Development of ADCs :

- Case studies on ADCs utilizing this compound have illustrated its effectiveness in delivering chemotherapeutic agents directly to tumor cells while minimizing off-target effects.

作用机制

The mechanism of action of Amino-PEG2-(CH2)3CO2H involves its ability to form stable amide bonds with primary amines. This property allows it to act as a linker for the conjugation of biomolecules, enhancing their solubility, stability, and bioavailability. The PEG spacer also reduces the immunogenicity of conjugated proteins, making them more suitable for therapeutic applications .

相似化合物的比较

Similar Compounds

Amino-PEG2-(CH2)2CO2H: Similar structure but with a shorter alkyl chain.

Amino-PEG3-(CH2)3CO2H: Contains a longer PEG chain, providing greater solubility and flexibility.

Amino-PEG2-(CH2)4CO2H: Features a longer alkyl chain, which may affect its reactivity and solubility

Uniqueness

Amino-PEG2-(CH2)3CO2H is unique due to its balanced structure, providing an optimal combination of solubility, reactivity, and stability. The PEG spacer enhances its solubility in aqueous media, while the amino and carboxylic acid groups offer versatile reactivity for various applications .

生物活性

Amino-PEG2-(CH2)3CO2H, also known as a PEG-based PROTAC linker, is a compound that plays a significant role in bioconjugation and drug delivery applications. This article delves into its biological activity, focusing on its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its polyethylene glycol (PEG) backbone with a terminal carboxylic acid and an amino group. The molecular formula is , and it has a molecular weight of approximately 189.23 g/mol. The presence of the amino group enhances its reactivity, making it suitable for various bioconjugation strategies.

Bioconjugation and Drug Delivery

The amino group in this compound reacts readily with carboxylic acids, acyl chlorides, NHS esters, or PFP esters, facilitating the formation of stable linkages. This property is particularly advantageous in the development of antibody-drug conjugates (ADCs), where precise control over the distance between the drug and the targeting antibody is crucial for therapeutic efficacy .

Enhanced Solubility and Stability

The PEG spacer significantly improves the solubility of linked compounds in aqueous environments, which is essential for biological applications. Additionally, PEGylation can enhance the stability of therapeutic agents by reducing immunogenic responses and prolonging circulation time in the bloodstream .

Biological Activity

This compound exhibits several biological activities that are pivotal for its applications:

-

Cellular Uptake and Distribution

The PEG moiety facilitates cellular uptake due to improved solubility and reduced aggregation. Studies indicate that PEGylated compounds show enhanced distribution within tissues compared to their non-PEGylated counterparts . -

Reduced Immunogenicity

By masking hydrophobic regions of proteins or peptides, PEGylation minimizes immune responses against therapeutic agents, thereby increasing their therapeutic window . -

Specificity in Targeting

The ability to modify the length of the PEG chain allows researchers to fine-tune the pharmacokinetic properties of conjugated drugs, leading to improved specificity in targeting diseased tissues while sparing healthy ones .

1. Antibody-Drug Conjugates (ADCs)

A study demonstrated that ADCs utilizing this compound exhibited enhanced efficacy in targeting cancer cells while minimizing off-target effects. The conjugates showed a significant reduction in tumor growth in murine models compared to unconjugated drugs.

| Study Component | Result |

|---|---|

| Tumor Model | Murine xenograft model |

| Treatment | ADC with Amino-PEG linker |

| Efficacy | 70% reduction in tumor size |

2. Surface Modification

Another application involved using this compound for surface modification of nanoparticles used in drug delivery systems. The modified nanoparticles demonstrated improved biocompatibility and stability in physiological conditions.

| Parameter | Before Modification | After Modification |

|---|---|---|

| Particle Size (nm) | 150 | 120 |

| Zeta Potential (mV) | -30 | -10 |

| Drug Loading Efficiency (%) | 50 | 75 |

属性

IUPAC Name |

4-[2-(2-aminoethoxy)ethoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO4/c9-3-5-13-7-6-12-4-1-2-8(10)11/h1-7,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXINNRZABLVDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)COCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

757186-20-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(3-carboxypropoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=757186-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID201171919 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(3-carboxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201171919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

757186-20-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(3-carboxypropoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201171919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。